5-Nitro-1H-benzimidazole-6-carboxylic acid
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Overview
Description
5-Nitro-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a fused ring compound consisting of benzene and imidazole rings. The presence of a nitro group at the 5-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzimidazole-6-carboxylic acid typically involves the nitration of benzimidazole derivatives followed by carboxylation. One common method involves the nitration of 1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-benzimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-1H-benzimidazole-6-carboxylic acid.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
5-Nitro-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-benzimidazole-6-carboxylic acid largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
5-Nitrobenzimidazole: Lacks the carboxylic acid group, making it less versatile in forming hydrogen bonds.
6-Nitro-1H-benzimidazole-5-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
2-Methyl-5-nitro-1H-benzimidazole: Contains a methyl group instead of a carboxylic acid, affecting its solubility and reactivity.
Uniqueness: 5-Nitro-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-5-6(10-3-9-5)2-7(4)11(14)15/h1-3H,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISOTCWJMFPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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